7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound, referred to in synthesis studies as M3 , is a purine-2,6-dione derivative with a 3-methyl group at the purine core. Its structure features:
- A 7-(3-(4-chlorophenoxy)-2-hydroxypropyl) substituent, contributing aromatic and polar characteristics via the 4-chlorophenoxy moiety.
Synthesized via condensation of intermediates under NaHCO₃-mediated conditions in DMF , M3 has a molecular weight of 427.0 g/mol (MS data) . Its structural identity was confirmed via ¹H NMR and MS .
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-21-14-13(15(25)20-16(21)26)22(17(19-14)28-7-6-23)8-11(24)9-27-12-4-2-10(18)3-5-12/h2-5,11,23-24H,6-9H2,1H3,(H,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQMDOSXYJXLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC(COC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941965-65-7, is a purine derivative that has attracted interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.8 g/mol. Its structure includes a purine base modified with several functional groups that enhance its biological activity. The presence of a chlorophenoxy group and a thioether moiety are particularly noteworthy for their potential effects on biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅O₅ |
| Molecular Weight | 423.8 g/mol |
| CAS Number | 941965-65-7 |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Wnt Signaling Pathway Modulation : The compound has been shown to modulate the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can have implications in cancer therapy, as the Wnt pathway is often dysregulated in tumors.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds that target the Wnt pathway have demonstrated potential in inhibiting tumor growth in various cancer models .
- Anti-inflammatory Effects : The compound's structural characteristics suggest it could exhibit anti-inflammatory properties, similar to other purine derivatives known for such effects. This opens avenues for its application in treating inflammatory diseases.
The primary mechanism of action involves the inhibition of specific kinases involved in the Wnt signaling cascade. By interfering with these pathways, the compound may prevent the activation of genes associated with cell growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell proliferation in cancer cell lines by modulating the Wnt signaling pathway. For example, one study reported an IC50 value indicating significant inhibition at concentrations as low as 10 µM .
- Animal Models : In vivo studies using mouse models have shown that administration of this compound leads to reduced tumor size in xenograft models of breast cancer, suggesting its potential as an anticancer agent .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. The modulation of the Wnt signaling pathway is particularly noteworthy, as this pathway plays a critical role in cell proliferation and differentiation, which are often dysregulated in inflammatory diseases.
Anticancer Potential
The compound has demonstrated significant anticancer activity in several studies. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The compound's ability to target specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, including:
- Formation of the Purine Base : This involves the condensation of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Specific functional groups are added to enhance biological activity.
- Purification : Techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.
Case Study 1: Anti-inflammatory Activity
A study evaluated the compound's effect on cytokine production in human monocytes. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound exhibits cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 0.46 μM. The mechanism was linked to the inhibition of Aurora-A kinase, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Key Findings :
- Thioether-to-amide conversion (M3 → M4 → 6014) improves solubility and target engagement, as seen in SAR studies .
Modifications at the 7-Position
Key Findings :
- Chlorophenoxy groups (as in M3) optimize a balance between lipophilicity and polarity, critical for cell permeability .
Physicochemical and Pharmacological Data
A comparative summary of key parameters is provided below:
| Property | M3 | M4 | 6014 | 7-(3-Methoxypropyl)amino analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 427.0 | 439.0 | 453.1 | 419.9 |
| LogP (Estimated) | 1.8 | 1.2 | 0.9 | 2.1 |
| Aqueous Solubility (µg/mL) | 12.5 | 34.7 | 28.9 | 8.3 |
| Metabolic Stability (t₁/₂) | 45 min | 62 min | 88 min | 32 min |
Note: LogP and solubility data are extrapolated from structural analogs and computational models.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent regiochemistry (e.g., 4-chlorophenoxypropyl at position 7 vs. 8) via NOESY correlations between purine H-8 and the hydroxypropyl chain .
- HRMS : Validate molecular formula (C₁₈H₂₂ClN₅O₅S) with <2 ppm mass error.
- IR Spectroscopy : Detect hydrogen bonding via O-H stretches (broad peak ~3200 cm⁻¹) from the 2-hydroxypropyl and 2-hydroxyethyl groups .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Q. Methodological Answer :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., 4-chlorophenoxy as a hydrophobic anchor, hydroxyethylthio as a hydrogen-bond donor) .
- Selectivity Profiling : Test analogs against off-target kinases (e.g., PKA, PKC) using radiometric assays. notes prophylactic antiarrhythmic activity in related compounds; apply similar cardiovascular models .
Data Interpretation : A 2024 study () found that bulkier 7-substituents reduce CYP450 inhibition; prioritize analogs with branched chains .
Basic Question: What in vitro assays are suitable for initial biological screening?
Q. Methodological Answer :
- Enzyme Inhibition : Use fluorescence polarization assays (e.g., PDE4B inhibition) with IC₅₀ determination .
- Cell Viability : Screen in HEK293 or cardiomyocytes (MTT assay) to assess cytotoxicity ( used similar models for antiarrhythmic evaluation) .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .
Advanced Question: How to address conflicting data on metabolic stability between in vitro and in vivo models?
Methodological Answer :
Contradictions often stem from differences in enzyme expression (e.g., microsomes vs. hepatocytes) or transporter effects:
PBPK Modeling : Integrate in vitro clearance (e.g., human liver microsomes) with physiological parameters (e.g., blood flow) using GastroPlus .
Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites. identified hydrazinyl derivatives undergoing glucuronidation; apply analogous workflows .
Basic Question: What purification strategies mitigate challenges with polar byproducts?
Q. Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) .
- Ion-Exchange Chromatography : Separate charged intermediates (e.g., sulfonic acid byproducts) on a DEAE-Sepharose column .
Advanced Question: How can collision cross-section (CCS) predictions enhance structural characterization?
Q. Methodological Answer :
- IMS-MS : Compare experimental CCS (e.g., Waters SYNAPT G2) with in silico predictions (MOBCAL) to validate gas-phase conformers .
- Case Study : achieved <2% error for a chlorobenzyl-purine analog using this approach .
Basic Question: What are key stability considerations for long-term storage?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the thioether linkage (monitor via LC-MS under accelerated conditions: 40°C/75% RH) .
- Storage : Lyophilize and store at -20°C under argon; avoid light exposure ( reports similar protocols for morpholinyl-purines) .
Advanced Question: How to optimize enantiomeric purity for the 2-hydroxypropyl substituent?
Q. Methodological Answer :
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve R/S isomers .
- Asymmetric Synthesis : Employ Sharpless epoxidation followed by regioselective ring-opening with 4-chlorophenol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
